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Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Polo-

like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a master regulatory role in

centriole duplication during the cell cycle. Dysregulation of PLK4 activity can lead to

centrosome amplification, a hallmark of many cancers, making it a compelling target for

anticancer therapy. CFI-400437 emerged from a discovery program aimed at identifying novel

agents for cancer treatment and has demonstrated significant antitumor activity in preclinical

models. This document provides a comprehensive overview of the discovery, synthesis, and

biological characterization of (1E)-CFI-400437 dihydrochloride.

Discovery
The discovery of CFI-400437 was the result of a targeted effort to develop potent and selective

inhibitors of PLK4. The initial lead generation involved a directed virtual screening of a ligand-

based focused library against a PLK4 homology model. This computational approach identified

a novel structural class of inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones.

Through iterative structure-activity relationship (SAR) studies, this initial hit was optimized,

leading to the identification of compound 50, later designated as CFI-400437. This optimization

focused on enhancing potency against PLK4 while improving the kinase selectivity profile and

antiproliferative activity. Computational modeling, based on the X-ray crystal structure of the
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PLK4 kinase domain, was instrumental in guiding the optimization of the in vitro activity of this

series of compounds.

Synthesis of (1E)-CFI-400437 Dihydrochloride
The synthesis of (1E)-CFI-400437 is based on the condensation of an appropriately substituted

indolin-2-one with an indazole-6-carbaldehyde. The following represents a general synthetic

procedure for this class of compounds. The specific details for the synthesis of (1E)-CFI-

400437 and its conversion to the dihydrochloride salt are proprietary and not fully detailed in

the public domain. The presented protocol is a representative example based on published

methods for analogous compounds.

General Synthetic Scheme

Substituted Indolin-2-one

(1E)-CFI-400437 (Free Base)

Substituted 1H-Indazole-6-carbaldehyde

Condensation

(1E)-CFI-400437 Dihydrochloride

Salt Formation

Piperidine, Ethanol

HCl in organic solvent

Click to download full resolution via product page

Caption: General synthetic workflow for (1E)-CFI-400437 dihydrochloride.

Experimental Protocol: Synthesis of (E)-3-((1H-Indazol-6-
yl)methylene)indolin-2-one Derivatives (General
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Procedure)
Reaction Setup: To a solution of the appropriate substituted 1H-indazole-6-carbaldehyde (1

equivalent) in ethanol, add the corresponding substituted indolin-2-one (1 equivalent).

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often

precipitates from the solution.

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under

vacuum. If necessary, the crude product can be further purified by column chromatography

on silica gel.

Experimental Protocol: Dihydrochloride Salt Formation
(General Procedure)

Dissolution: Dissolve the purified (1E)-CFI-400437 free base in a suitable organic solvent

(e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

Acidification: Add a solution of hydrochloric acid (2 equivalents) in a suitable organic solvent

(e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base with

stirring.

Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Stir the

suspension for a period to ensure complete precipitation.

Isolation: Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or

hexane) to remove any residual solvent, and dry under vacuum to yield (1E)-CFI-400437
dihydrochloride.

Biological Activity
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(1E)-CFI-400437 is a highly potent inhibitor of PLK4 and demonstrates significant

antiproliferative activity against various cancer cell lines. Its mechanism of action is attributed to

the disruption of centriole duplication, leading to mitotic errors and ultimately cell death.

In Vitro Kinase Inhibitory Activity
The inhibitory activity of CFI-400437 against PLK4 and a panel of other kinases was

determined using in vitro kinase assays.

Kinase IC50 (nM)

PLK4 0.6[1]

Aurora A 370[1]

Aurora B 210[1]

KDR (VEGFR2) 480[1]

FLT-3 180[1]

Table 1: In vitro kinase inhibitory activity of CFI-

400437.

Cellular Antiproliferative Activity
The antiproliferative effects of CFI-400437 were evaluated against a panel of human breast

cancer cell lines.
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Cell Line IC50 (nM)

MCF-7 Data not available

MDA-MB-468 Data not available

MDA-MB-231 Data not available

Table 2: Antiproliferative activity of CFI-400437

in breast cancer cell lines. Specific IC50 values

are not publicly available but the compound is

reported to be a potent inhibitor of growth for

these cell lines.[1]

In Vivo Antitumor Efficacy
The in vivo antitumor activity of CFI-400437 was assessed in a mouse xenograft model using

the MDA-MB-468 breast cancer cell line.

Xenograft Model Dosing Schedule
Tumor Growth Inhibition
(%)

MDA-MB-468
25 mg/kg, i.p., once daily for

21 days

Significant antitumor activity

observed[1]

Table 3: In vivo antitumor

efficacy of CFI-400437.

Quantitative tumor growth

inhibition percentages are not

specified in the available

literature.

Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for PLK4
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to

measure the binding of an inhibitor to a kinase.
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Reagent Preparation:

Prepare a 4X solution of the test compound (CFI-400437) by serial dilution in the assay

buffer.

Prepare a 2X kinase/antibody mixture containing the PLK4 enzyme and a europium-

labeled anti-tag antibody in the assay buffer.

Prepare a 4X tracer solution containing an Alexa Fluor™ 647-labeled ATP-competitive

kinase inhibitor scaffold.

Assay Procedure (384-well plate format):

Add 4 µL of the 4X test compound solution to the assay wells.

Add 8 µL of the 2X kinase/antibody mixture to all wells.

Add 4 µL of the 4X tracer solution to all wells.

Incubation and Measurement:

Incubate the plate at room temperature for 1 hour, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

(acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP.

Cell Plating:
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Seed cells (e.g., MCF-7, MDA-MB-468) in a 96-well opaque-walled plate at a

predetermined optimal density and allow them to attach overnight.

Compound Treatment:

Treat the cells with various concentrations of CFI-400437 and incubate for the desired

period (e.g., 72 hours). Include vehicle-treated control wells.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement and Analysis:

Measure the luminescence using a luminometer.

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC50 value.

MDA-MB-468 Xenograft Model for In Vivo Efficacy
This protocol describes a general procedure for establishing and utilizing a subcutaneous

xenograft model.

Cell Culture and Preparation:

Culture MDA-MB-468 cells in appropriate media until they reach approximately 80%

confluency.

Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-

buffered saline (PBS), often mixed with Matrigel, at a concentration of 1-2 million cells per
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injection volume (typically 100-200 µL).[2]

Animal Model:

Use immunocompromised mice, such as athymic nude or NOD/SCID mice, aged 6-8

weeks.[2][3]

Tumor Implantation:

Inject the cell suspension subcutaneously into the flank of each mouse.

Tumor Growth and Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(e.g., using the formula: Volume = (length × width²) / 2).

Drug Administration:

Administer (1E)-CFI-400437 dihydrochloride, formulated in a suitable vehicle, via the

desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 25

mg/kg, once daily).[1] The control group receives the vehicle only.

Efficacy Evaluation:

Continue treatment for the specified duration (e.g., 21 days).

Monitor animal body weight as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamics, histology).

Data Analysis:
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Compare the tumor growth rates and final tumor weights between the treated and control

groups to determine the antitumor efficacy.

PLK4 Signaling Pathway in Centriole Duplication
PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure

that centriole duplication occurs only once per cell cycle.
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Caption: The PLK4 signaling pathway in centriole duplication and its inhibition by (1E)-CFI-

400437.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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